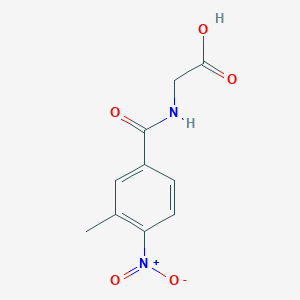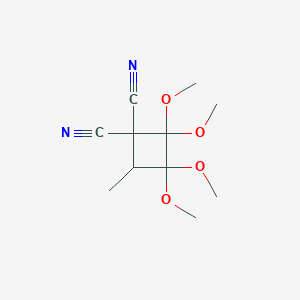
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile (TMCBD) is a chemical compound that has been studied for its potential applications in various fields, including medicine and materials science. TMCBD is a cyclic compound with two carbonitrile groups and four methoxy groups attached to a four-membered cyclobutane ring.
作用機序
The mechanism of action of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it has been proposed that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may inhibit the activity of enzymes involved in tumor growth and inflammation. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may also interact with cellular membranes, leading to changes in membrane fluidity and function.
生化学的および生理学的効果
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have antioxidant activity and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its low solubility in water, which can make it difficult to use in biological assays. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also has limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
Future research on 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and materials science. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers and polymers could be further developed for use in drug delivery and imaging. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile derivatives could be synthesized and tested for improved solubility and bioavailability.
合成法
The synthesis of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxycyclobutanone with a cyanide source, such as potassium cyanide or sodium cyanide, in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of the cyclobutanone, followed by a cyclization reaction to form the cyclobutane ring. The resulting product is then treated with acid to remove the protecting groups and obtain pure 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile.
科学的研究の応用
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been investigated for its anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages.
In materials science, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of novel organic materials, such as dendrimers and polymers. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers have been shown to have potential applications in drug delivery and imaging.
特性
CAS番号 |
56069-49-9 |
|---|---|
製品名 |
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
2,2,3,3-tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2O4/c1-8-9(6-12,7-13)11(16-4,17-5)10(8,14-2)15-3/h8H,1-5H3 |
InChIキー |
CLLQMTMFUOUOCX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
正規SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
その他のCAS番号 |
56069-49-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



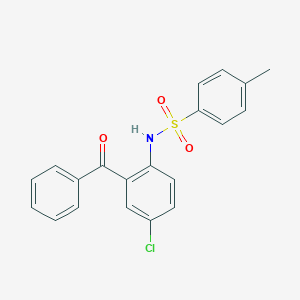
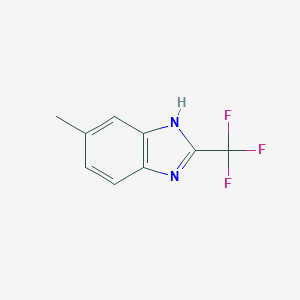
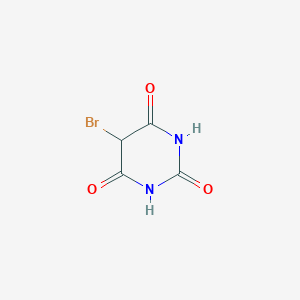
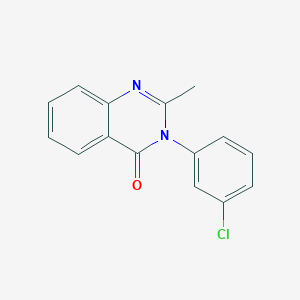


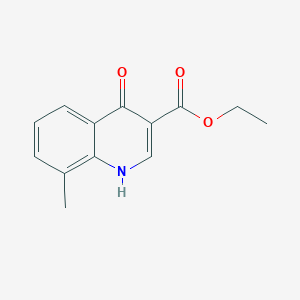

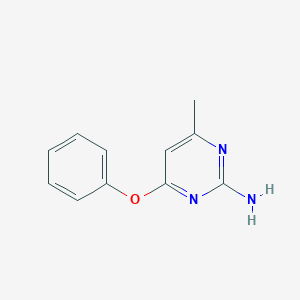


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
